molecular formula C12H17AsO2S B14630935 Methyl 4-(diethylarsorothioyl)benzoate CAS No. 54926-21-5

Methyl 4-(diethylarsorothioyl)benzoate

Cat. No.: B14630935
CAS No.: 54926-21-5
M. Wt: 300.25 g/mol
InChI Key: YKYHXNQBAVSQDB-UHFFFAOYSA-N
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Description

Methyl 4-(diethylarsorothioyl)benzoate is an organoarsenic compound characterized by a benzoate ester backbone substituted at the para position with a diethylarsorothioyl (–SAsEt₂) group. The diethylarsorothioyl group may influence lipophilicity, electronic properties, and toxicity compared to other substituents, making it a compound of interest in materials science or medicinal chemistry, albeit with significant safety considerations due to arsenic content .

Properties

CAS No.

54926-21-5

Molecular Formula

C12H17AsO2S

Molecular Weight

300.25 g/mol

IUPAC Name

methyl 4-diethylarsinothioylbenzoate

InChI

InChI=1S/C12H17AsO2S/c1-4-13(16,5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3

InChI Key

YKYHXNQBAVSQDB-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethylarsorothioyl)benzoate typically involves the esterification of 4-(diethylarsorothioyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(diethylarsorothioyl)benzoic acid+methanolacid catalystMethyl 4-(diethylarsorothioyl)benzoate+water\text{4-(diethylarsorothioyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(diethylarsorothioyl)benzoic acid+methanolacid catalyst​Methyl 4-(diethylarsorothioyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethylarsorothioyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or other substituted benzoates.

Scientific Research Applications

Methyl 4-(diethylarsorothioyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(diethylarsorothioyl)benzoate involves its interaction with specific molecular targets. The diethylarsorothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

  • Methyl 4-(Methylthio)benzoate (): Features a methylthio (–SMe) group instead of diethylarsorothioyl. The sulfur atom in this compound is less electronegative than arsenic, resulting in lower molecular weight (182.24 g/mol vs. ~280–300 g/mol for the arsenic analog) and reduced toxicity. Its synthesis typically involves thiol-esterification, yielding higher purity (e.g., 94% for structurally related compounds in ). Applications include agrochemical intermediates or ligand precursors .
  • Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (): Substituted with a piperazine-linked quinoline-carbonyl group. This bulkier substituent enhances steric hindrance and hydrogen-bonding capacity, improving binding affinity in drug design (e.g., kinase inhibitors). The absence of arsenic reduces toxicity but increases synthetic complexity (multiple steps, 44–54% yields) .

Amino and Ureido Derivatives

  • (S)-Methyl 4-(1-Aminoethyl)benzoate (): Contains a chiral aminoethyl group, enabling enantioselective interactions in catalysis or receptor binding. Its synthesis via nucleophilic substitution achieves moderate yields (83%) and requires chiral resolution. The amino group enhances water solubility compared to the hydrophobic diethylarsorothioyl group .
  • Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (): A ureido-substituted derivative with demonstrated bioactivity (e.g., HDAC inhibition).

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP* Solubility (Water) Toxicity Profile
Methyl 4-(Diethylarsorothioyl)benzoate ~280–300 (estimated) ~3.5 Low High (arsenic content)
Methyl 4-(Methylthio)benzoate 182.24 2.1 Moderate Low
(S)-Methyl 4-(1-Aminoethyl)benzoate 179.22 1.8 High Moderate
Methyl 4-Iodobenzoate () 262.04 2.8 Low Moderate (iodine)

*LogP values estimated via RP-HPLC (as in ). The diethylarsorothioyl group increases lipophilicity, favoring membrane permeability but complicating aqueous formulation .

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